(E)-3-(2-chloro-8-methylquinolin-3-yl)-1-(furan-2-yl)prop-2-en-1-one
Overview
Description
3-(2-chloro-8-methyl-3-quinolinyl)-1-(2-furanyl)-2-propen-1-one is a member of quinolines and an organochlorine compound.
Scientific Research Applications
Anti-inflammatory and Antibacterial Properties
Research indicates that derivatives of the compound, specifically quinoline attached-furan-2(3H)-ones, exhibit significant anti-inflammatory and antibacterial activities. These compounds are synthesized to have reduced gastrointestinal toxicity and lipid peroxidation, making them less ulcerogenic compared to standards. Their antibacterial activities were particularly noted against Staphylococcus aureus and Escherichia coli, with some compounds showing minimal inhibitory concentration (MIC) values as low as 6.25μg mL-1 (Alam et al., 2011).
Structural Insights for Drug Development
Structural analysis of novel chalcones derived from 2-chloro-3-formyl-6-methylquinoline, including (E)-3-(2-chloro-8-methylquinolin-3-yl)-1-(furan-2-yl)prop-2-en-1-one, provided insights into molecular conformations and intermolecular interactions. These findings are valuable for understanding the correlation between molecular structures and their potential as drug development candidates (Rizvi et al., 2008).
Antimalarial Activity
Derivatives of the compound have been synthesized and evaluated for their antimalarial activity against Plasmodium falciparum. These studies aim to find new pharmacophores for antimalarial agents, with some derivatives showing promising activity and highlighting the potential for further development in this area (Alam et al., 2011).
Catalytic Transformations for Bio-derived Compounds
Research on the catalytic transformation of bio-derived furans into valuable ketoacids and diketones using water-soluble ruthenium catalysts showcases the application of similar compounds in green chemistry. This research is pivotal for the sustainable production of industrially relevant chemicals from renewable resources (Gupta et al., 2015).
Anti-tuberculosis Activity
A study on the synthesis, crystal, computational study, and in vitro anti-tuberculosis activity of N-(furan-2-yl-methyl)-N-(phenyl(quinolin-3-yl)methyl) acetamide derivatives revealed these compounds' potential in combating tuberculosis. This research contributes to the ongoing search for new and effective anti-tuberculosis agents (Bai et al., 2011).
Properties
IUPAC Name |
(E)-3-(2-chloro-8-methylquinolin-3-yl)-1-(furan-2-yl)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2/c1-11-4-2-5-12-10-13(17(18)19-16(11)12)7-8-14(20)15-6-3-9-21-15/h2-10H,1H3/b8-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXXEWAWFROJHX-BQYQJAHWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C=CC(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)Cl)/C=C/C(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101328272 | |
Record name | (E)-3-(2-chloro-8-methylquinolin-3-yl)-1-(furan-2-yl)prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101328272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26666587 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
497099-05-5 | |
Record name | (E)-3-(2-chloro-8-methylquinolin-3-yl)-1-(furan-2-yl)prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101328272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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